6-methoxypyridazin-3(2h)-one

Description

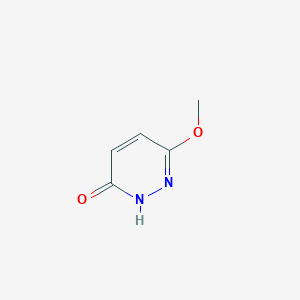

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-9-5-3-2-4(8)6-7-5/h2-3H,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJCDCSWBJDFNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NNC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168828 | |

| Record name | 3(2H)-Pyridazinone, 2,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1703-10-2 | |

| Record name | 3(2H)-Pyridazinone, 2,6-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001703102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Pyridazinone, 2,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxypyridazin-3(2H)-one

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 6-methoxypyridazin-3(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established knowledge of the pyridazinone scaffold and data from closely related analogues, such as 6-methoxypyridazin-3-amine and 6-methylpyridazin-3(2H)-one, to project its chemical behavior. This guide is structured to offer not just data, but a deeper, field-proven understanding of the causality behind experimental design for the characterization of such compounds. We will delve into projected properties including solubility, pKa, and spectral characteristics, alongside detailed, self-validating experimental protocols. The insights provided herein are intended to empower researchers in their endeavors to design, synthesize, and utilize pyridazinone derivatives in drug discovery and development.

Introduction: The Pyridazinone Core in Drug Discovery

The pyridazin-3(2H)-one scaffold is a "privileged structure" in medicinal chemistry, known for its versatile biological activities.[1] Derivatives of this core have shown a broad spectrum of pharmacological effects, including cardiovascular, anti-inflammatory, analgesic, and anticancer properties.[1] The introduction of a methoxy group at the 6-position, as in this compound, is anticipated to significantly influence the molecule's electronic properties and metabolic stability, making it a compound of considerable interest for further investigation.

This guide will systematically explore the key physicochemical parameters of this compound, which are critical for its handling, formulation, and biological activity.

Structural and Physicochemical Properties

Molecular Structure and Identification

-

Molecular Formula: C₅H₆N₂O₂

-

Molecular Weight: 126.11 g/mol

-

CAS Number: Not assigned. The absence of a dedicated CAS number suggests that this compound is not a commercially available reagent and would require custom synthesis. For reference, the closely related 6-methoxypyridazin-3-amine has the CAS number 7252-84-8.[2]

Tautomerism: A Critical Consideration

Pyridazin-3(2H)-ones exist in a tautomeric equilibrium with their aromatic hydroxy-pyridazine counterparts. This equilibrium is a crucial factor influencing the molecule's reactivity, hydrogen bonding capability, and interaction with biological targets. The keto-enol tautomerism is a dynamic process that can be influenced by the solvent environment.

Caption: Keto-enol tautomerism of this compound.

Projected Physicochemical Data

The following table summarizes the projected physicochemical properties of this compound based on data from its analogues.

| Property | Projected Value for this compound | Comparative Data for Analogues | Source |

| Melting Point (°C) | 130 - 150 | 6-methylpyridazin-3(2H)-one: 142 - 1463-amino-6-methoxypyridazine: 103 - 105 | [3][4] |

| Boiling Point (°C) | > 300 (with decomposition) | 3-amino-6-methoxypyridazine: 353.5 ± 22.0 (Predicted) | [5] |

| pKa | 8 - 10 (for the N-H proton) | 3-amino-6-methoxypyridazine: 5.84 ± 0.10 (for the amino group) | [5] |

| LogP | -0.5 to 0.5 | 6-methoxypyridazin-3-amine: -0.4 (Computed) | [2] |

| Aqueous Solubility | Sparingly soluble | General pyridazinones have low aqueous solubility | [6] |

Expert Insight: The methoxy group is expected to slightly increase the melting point compared to the amino analogue due to potentially stronger intermolecular interactions. The pKa of the N-H proton in the pyridazinone ring is anticipated to be in the weakly acidic to neutral range, making the compound predominantly non-ionized at physiological pH.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, the following protocols are designed as self-validating systems, providing a robust framework for the experimental determination of the key physicochemical properties of this compound.

Synthesis of this compound

A potential synthetic route to this compound can be adapted from established procedures for similar pyridazinones.[7] A plausible approach involves the cyclization of a suitable 1,4-dicarbonyl precursor with hydrazine.

Caption: Generalized synthetic workflow for pyridazinone formation.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the chosen 1,4-dicarbonyl precursor in a suitable solvent such as ethanol.

-

Reagent Addition: Add hydrazine hydrate dropwise to the stirred solution at room temperature.

-

Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Determination of Aqueous Solubility

The "shake-flask" method is a reliable technique for determining thermodynamic solubility.[8]

Step-by-Step Protocol:

-

Sample Preparation: Add an excess amount of this compound to a known volume of purified water in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as UV-Vis spectroscopy or HPLC.

Expert Insight: It is crucial to confirm that the solid material remains in the same polymorphic form throughout the experiment using techniques like powder X-ray diffraction (PXRD) to ensure the measured solubility is for a single, stable solid form.

pKa Determination

Potentiometric titration is a standard method for pKa determination.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable co-solvent system (e.g., water-methanol) if aqueous solubility is low.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.

Spectral Analysis

3.4.1. NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation.

Sample Preparation Protocol: [9][10][11][12][13]

-

Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the tube and ensure the solution is free of any particulate matter.

Projected Spectral Data:

-

¹H NMR:

-

A singlet for the methoxy protons (~3.9-4.1 ppm).

-

Two doublets for the coupled protons on the pyridazinone ring (~6.8-7.5 ppm).

-

A broad singlet for the N-H proton, which may exchange with residual water in the solvent.

-

-

¹³C NMR:

-

A signal for the methoxy carbon (~55-60 ppm).

-

Signals for the carbons of the pyridazinone ring, including a downfield signal for the carbonyl carbon (~160-170 ppm).

-

3.4.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Projected IR Data:

-

A strong absorption band for the C=O stretching of the amide group (~1650-1680 cm⁻¹).

-

N-H stretching vibrations (~3100-3300 cm⁻¹).

-

C-O stretching of the methoxy group (~1250 cm⁻¹).

-

C-H stretching and bending vibrations.

3.4.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

Projected MS Data:

-

The molecular ion peak (M⁺) corresponding to the molecular weight of this compound.

-

Characteristic fragmentation patterns involving the loss of the methoxy group or other small neutral molecules.

Stability and Handling

Given the pyridazinone core, this compound is expected to be a relatively stable solid under standard laboratory conditions. However, prolonged exposure to strong acids, bases, or high temperatures may lead to degradation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

While direct experimental data for this compound is limited, a comprehensive physicochemical profile can be projected based on the well-established chemistry of the pyridazinone scaffold and its derivatives. This guide provides a robust framework for researchers, offering not only predicted data but also the underlying scientific rationale and detailed experimental protocols necessary for its empirical validation. The insights and methodologies presented herein are designed to facilitate the effective use of this compound and its analogues in the advancement of drug discovery and development programs.

References

-

Chem-Impex. 6-Methyl-3(2H)-pyridazinone. [Link]

-

PrepChem.com. Synthesis of Example 2: 6-(4-Ethoxy-3-methoxyphenyl)-3[2H]pyridazinone. [Link]

-

PubMed Central. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. [Link]

-

PubChem. 6-Methoxypyridazin-3-amine. [Link]

-

NMR Sample Preparation. [Link]

-

Sample Preparation. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Synthonix. 6-Methoxypyridazin-3-amine hydrochloride - [M62955]. [Link]

-

NMR Sample Preparation. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

How to make an NMR sample. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

PubMed Central. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. [Link]

-

Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

-

SpectraBase. 6-Methoxy-3-pyridazinethiol - Optional[FTIR] - Spectrum. [Link]

-

NIST WebBook. Pyridazine, 3-chloro-6-methoxy-. [Link]

-

precisionFDA. 6-METHOXYPYRIDAZIN-3-AMINE. [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

Computational Chemistry. Compound solubility measurements for early drug discovery. [Link]

-

methyl (2Z)-3-amino-2-(6-methoxy-3-pyridazinyl)-2-butenoate. [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

European Commission. Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). [Link]

-

MDPI. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. [Link]

-

precisionFDA. 6-METHOXYPYRIDAZIN-3-AMINE. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 6-Methoxypyridazin-3-amine | C5H7N3O | CID 81673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-AMINO-6-METHOXYPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]

- 5. 3-AMINO-6-METHOXYPYRIDAZINE | 7252-84-8 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aqueous Solubility Assay - Enamine [enamine.net]

- 9. sites.bu.edu [sites.bu.edu]

- 10. depts.washington.edu [depts.washington.edu]

- 11. as.nyu.edu [as.nyu.edu]

- 12. How to make an NMR sample [chem.ch.huji.ac.il]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

An In-Depth Technical Guide to 6-Methoxypyridazin-3(2H)-one: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 6-methoxypyridazin-3(2H)-one, a pivotal heterocyclic compound in modern medicinal and agrochemical research. The pyridazinone core is recognized as a "wonder nucleus" or a privileged scaffold due to the broad spectrum of biological activities exhibited by its derivatives.[1][2][3] This document details the chemical identity, physicochemical properties, a validated synthetic pathway with mechanistic insights, and a survey of the extensive applications of this molecule as a key building block in drug discovery. It is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who are engaged in the design and synthesis of novel bioactive agents.

Chemical Identity and Physicochemical Properties

This compound is a six-membered heterocyclic compound featuring two adjacent nitrogen atoms, a carbonyl group, and a methoxy substituent. This specific arrangement of functional groups imparts a unique electronic and steric profile, making it a versatile intermediate for further chemical modification.

The definitive Chemical Abstracts Service (CAS) number for this compound is 1703-10-2 .[4]

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1703-10-2 | [4] |

| Molecular Formula | C₅H₆N₂O₂ | Inferred from structure |

| Molecular Weight | 126.11 g/mol | Calculated |

| IUPAC Name | 6-methoxy-1,2-dihydropyridazin-3-one | Standard nomenclature |

| Appearance | Typically a solid (e.g., powder or crystal) | [5] |

| Tautomerism | Exists predominantly in the oxo form over the 3-hydroxy-6-methoxypyridazine tautomer | [3][6] |

Synthesis and Mechanistic Insights: A Validated Protocol

The construction of the pyridazinone ring is a cornerstone of heterocyclic chemistry. A robust and widely adopted method involves the condensation of a 1,4-dicarbonyl compound, or its synthetic equivalent, with hydrazine or its derivatives.[6] A highly efficient pathway to the parent pyridazinone core utilizes the reaction of maleic anhydride with hydrazine hydrate.[6][7][8]

The synthesis of this compound can be logically achieved through a multi-step process starting from readily available precursors. The following protocol is a representative pathway.

Experimental Protocol: Synthesis via Maleic Anhydride and Hydrazine

Step 1: Formation of 1,2-Dihydropyridazine-3,6-dione (Maleic Hydrazide)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add maleic anhydride (1.0 equiv) to a suitable solvent such as ethanol or an aqueous mixture.[7]

-

Nucleophilic Addition: Slowly add hydrazine hydrate (1.0-1.2 equiv) to the stirred solution. The initial reaction is an exothermic nucleophilic acyl substitution where the hydrazine attacks one of the carbonyl groups of the anhydride, leading to the opening of the ring to form a maleic monohydrazide intermediate.

-

Cyclization: Heat the reaction mixture to reflux (e.g., 80-100 °C) for 4-6 hours.[7][8] The elevated temperature facilitates an intramolecular cyclization (dehydration) to form the stable six-membered 1,2-dihydropyridazine-3,6-dione ring.

-

Work-up and Isolation: Cool the reaction mixture. The product often precipitates and can be isolated by filtration, washed with cold water or ethanol, and dried to yield maleic hydrazide.

Step 2: Halogenation and Subsequent Methoxylation (Illustrative Pathway)

Note: This second stage is an illustrative, standard chemical transformation pathway to introduce the methoxy group, as direct synthesis from a methoxy-substituted precursor can also be explored.

-

Chlorination: Convert the 1,2-dihydropyridazine-3,6-dione to 3,6-dichloropyridazine using a standard chlorinating agent like phosphorus oxychloride (POCl₃). This reaction replaces the hydroxyl groups of the enol tautomer with chlorine atoms.

-

Nucleophilic Aromatic Substitution: React the resulting 3,6-dichloropyridazine with sodium methoxide (NaOMe) in methanol. This is a selective nucleophilic aromatic substitution (SNAr). By carefully controlling stoichiometry and reaction conditions (temperature), one of the chlorine atoms can be selectively replaced by a methoxy group.

-

Hydrolysis: The final step involves the hydrolysis of the remaining chlorine atom back to a hydroxyl group, which tautomerizes to the stable ketone, yielding the final product, this compound.

Causality and Experimental Rationale

-

Hydrazine as the Dinucleophile: Hydrazine (H₂N-NH₂) is the ideal reagent for forming the N-N bond required in the pyridazine ring. Its two nucleophilic nitrogen atoms readily attack the dicarbonyl system.

-

Maleic Anhydride as Precursor: The cis-configuration of the double bond in maleic anhydride holds the two carbonyl groups in perfect proximity for cyclization into a six-membered ring after reaction with hydrazine.[6]

-

Stepwise Functionalization: The conversion through a di-chloro intermediate is a common strategy in heterocyclic chemistry. The chlorine atoms act as excellent leaving groups, allowing for the sequential and controlled introduction of other functional groups like the methoxy group.

Synthesis Workflow Diagram

Caption: General synthetic pathway to this compound.

Spectroscopic and Analytical Characterization

Confirmation of the structure of this compound relies on standard spectroscopic techniques. The expected data, based on its structure and analysis of similar pyridazinone derivatives, are summarized below.[9][10]

Table 2: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Methoxy protons (-OCH₃) | ~3.9 - 4.1 ppm | Singlet, 3H. Protons on an oxygen-linked carbon in a heteroaromatic system. |

| Vinyl protons (-CH=CH-) | ~6.8 - 7.5 ppm | Two doublets (AX system), 1H each. Protons on the pyridazinone ring. | |

| Amide proton (-NH-) | ~10.0 - 12.0 ppm | Broad singlet, 1H. Exchangeable proton, chemical shift is solvent dependent. | |

| ¹³C NMR | Carbonyl carbon (C=O) | ~160 - 165 ppm | Quaternary carbon in a lactam (amide) environment. |

| Methoxy-bearing carbon (C-O) | ~155 - 160 ppm | Carbon attached to the electronegative oxygen of the methoxy group. | |

| Vinyl carbons (-CH=CH-) | ~125 - 140 ppm | Carbons involved in the double bond of the ring. | |

| Methoxy carbon (-OCH₃) | ~55 - 60 ppm | Carbon of the methyl group. | |

| FT-IR | N-H stretch | ~3100 - 3300 cm⁻¹ (broad) | Characteristic stretching of the secondary amide (lactam) N-H bond. |

| C=O stretch (Amide I) | ~1640 - 1680 cm⁻¹ (strong) | Strong absorption due to the carbonyl stretching of the cyclic amide.[9] | |

| C=C / C=N stretch | ~1580 - 1620 cm⁻¹ | Ring stretching vibrations. | |

| C-O stretch | ~1200 - 1250 cm⁻¹ | Asymmetric C-O-C stretching of the methoxy group. | |

| Mass Spec. | Molecular Ion (M+) | m/z = 126.04 | Corresponding to the molecular formula C₅H₆N₂O₂. |

Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its role as a versatile scaffold for the synthesis of a multitude of biologically active molecules. The pyridazinone nucleus is a key pharmacophore that has been successfully incorporated into drugs and clinical candidates across numerous therapeutic areas.[2][11][12]

Key Therapeutic Areas:

-

Cardiovascular Agents: Pyridazinone derivatives are well-known for their cardiovascular effects, including antihypertensive, vasodilator, and cardiotonic activities.[1][3][13] Marketed drugs like Pimobendan and Levosimendan feature this core structure.

-

Anti-inflammatory and Analgesic Agents: The scaffold is a crucial component in the design of potent cyclooxygenase (COX) inhibitors.[14] By modifying the substituents on the pyridazinone ring, researchers have developed selective COX-2 inhibitors with significant anti-inflammatory and analgesic properties, often with a reduced risk of gastrointestinal side effects compared to traditional NSAIDs.[14][15]

-

Anticancer Agents: Numerous pyridazinone derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[2] Their mechanisms often involve the inhibition of critical signaling pathways involved in tumor growth and angiogenesis.

-

Antimicrobial and Antifungal Agents: The pyridazinone nucleus has been incorporated into compounds demonstrating activity against a range of bacterial and fungal pathogens.[10]

-

Agrochemicals: Beyond pharmaceuticals, certain pyridazinone derivatives have been developed as effective herbicides and insecticides.[15]

The 6-methoxy group in the title compound serves as a key handle for modification, either by providing specific hydrogen bonding capabilities or by acting as a leaving group for further substitution to build molecular complexity and fine-tune pharmacological activity.

Application Scope Diagram

Caption: Diverse applications derived from the pyridazinone scaffold.

Conclusion

This compound is more than a simple heterocyclic molecule; it is a validated and highly valuable building block for the creation of complex and biologically active compounds. Its straightforward synthesis from common starting materials, combined with the diverse reactivity of its functional groups, ensures its continued importance in both academic and industrial research. For scientists and drug development professionals, the pyridazinone scaffold represents a proven starting point for designing next-generation therapeutics and agrochemicals with improved efficacy and novel mechanisms of action.

References

-

SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Retrieved from [Link]

-

Asif, M., Alam, M. T., & Abida. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Retrieved from [Link]

-

PubMed. (n.d.). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Retrieved from [Link]

-

Abdelbaset, M. S., abdel-aziz, M., Abuo-Rahma, G. E. A., & Abdelrahman, M. (n.d.). Pyridazinone derivatives with anticonvulsant activity. ResearchGate. Retrieved from [Link]

-

Chemical Register. (n.d.). 3(2H)-Pyridazinone, 6-methoxy- (CAS No. 1703-10-2) Suppliers. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Retrieved from [Link]

-

Apicule. (n.d.). 6-(4-Amino-2,6-dichlorophenoxy)-4-(1-methylethyl)-3(2H)-pyridazinone (CAS No: 920509-28-0). Retrieved from [Link]

-

SciSpace. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Retrieved from [Link]

-

Drugfuture. (n.d.). 2-(4-METHOXYPHENYL)-6-METHYL-3(2H)-PYRIDAZINONE. Retrieved from [Link]

-

Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1126. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Retrieved from [Link]

-

Hamed, M. Y., Aly, A. F., Abdullah, N. H., & Ismail, M. F. (2022). Synthesis, Characterization and Antifungal Evaluation of Novel Pyridazin-3(2H)-One Derivatives: Polycyclic Aromatic Compounds. Polycyclic Aromatic Compounds, 1-17. Retrieved from [Link]

- Google Patents. (n.d.). CN104478810A - Synthetic method for 3,6-dihydroxypyridazine.

- Google Patents. (n.d.). CN111285811B - Preparation method of 3,6-dihydroxypyridazine.

-

PubMed. (2017). Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. Retrieved from [Link]

Sources

- 1. sarpublication.com [sarpublication.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3(2H)-Pyridazinone, 6-methoxy- (CAS No. 1703-10-2) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 5. chemimpex.com [chemimpex.com]

- 6. sphinxsai.com [sphinxsai.com]

- 7. CN104478810A - Synthetic method for 3,6-dihydroxypyridazine - Google Patents [patents.google.com]

- 8. CN111285811B - Preparation method of 3, 6-dihydroxypyridazine - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]

- 14. Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

The Pyridazinone Scaffold: A Privileged Core in Modern Drug Discovery

A Senior Application Scientist's In-Depth Technical Guide to the Biological Activities of Pyridazinone Derivatives

Authored by: [Your Name/Gemini AI]

Abstract

The pyridazinone nucleus, a six-membered heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives.[1][2][3] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the multifaceted pharmacological landscape of pyridazinone-based compounds. We will delve into the core biological activities, elucidate the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and offer insights into the structure-activity relationships that govern their therapeutic potential. This document is designed to be a practical and authoritative resource, bridging fundamental chemistry with applied pharmacology to accelerate the discovery and development of novel pyridazinone-based therapeutics.

Introduction: The Chemical Versatility and Pharmacological Significance of Pyridazinones

Pyridazinone and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds.[1][4] Their unique structural features, including the presence of two adjacent nitrogen atoms within a six-membered ring, allow for extensive functionalization at various positions.[5] This chemical tractability has enabled the synthesis of vast libraries of derivatives, each with the potential for distinct pharmacological profiles.[1][3] The pyridazinone core is considered a "privileged scaffold" as its derivatives have been shown to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic applications, including cardiovascular, anti-inflammatory, anticancer, and antimicrobial agents.[2][3][4] This guide will explore these key biological activities in detail.

Cardiovascular Applications: Modulating Cardiac and Vascular Function

Pyridazinone derivatives have been extensively investigated for their cardiovascular effects, with several compounds showing promise as cardiotonic and antihypertensive agents.[6][7]

Cardiotonic Activity: Enhancing Cardiac Contractility

A significant number of pyridazinone derivatives exhibit positive inotropic effects, meaning they increase the force of heart muscle contraction.[8] This makes them attractive candidates for the treatment of heart failure.

Mechanism of Action: Many cardiotonic pyridazinones act as calcium sensitizers. Unlike traditional inotropes that increase intracellular calcium levels and can lead to arrhythmias, calcium sensitizers enhance the sensitivity of the contractile machinery (myofilaments) to existing calcium levels. One notable example is MCI-154, which enhances Ca2+ binding to cardiac troponin C, thereby augmenting the contractile force without significantly increasing myocardial oxygen demand. Some derivatives also act as phosphodiesterase III (PDE-III) inhibitors, which increases intracellular cyclic AMP (cAMP) levels, leading to enhanced cardiac contractility and vasodilation.[6][9]

Experimental Protocol: Evaluation of Cardiotonic Activity in an Isolated Perfused Heart Model (Langendorff)

This protocol outlines a standard method for assessing the direct cardiotonic effects of pyridazinone derivatives on an isolated mammalian heart.

-

Animal Preparation: A male Sprague-Dawley rat (250-300g) is euthanized by cervical dislocation.

-

Heart Isolation: The chest cavity is opened, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

-

Langendorff Setup: The aorta is cannulated on a Langendorff apparatus, and the heart is retrogradely perfused with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant temperature (37°C) and pressure.

-

Data Acquisition: A pressure transducer connected to a latex balloon inserted into the left ventricle records intraventricular pressure. Heart rate and coronary flow are also monitored.

-

Compound Administration: After a stabilization period, the pyridazinone derivative is infused into the perfusion line at increasing concentrations.

-

Data Analysis: Changes in left ventricular developed pressure (LVDP), heart rate, and coronary flow are measured to determine the inotropic and chronotropic effects of the compound.

Antihypertensive and Vasodilator Activity

The ability of pyridazinone derivatives to induce vasodilation contributes to their antihypertensive properties.[10][11][12]

Mechanism of Action: The vasodilatory effects can be mediated through various mechanisms, including the inhibition of phosphodiesterases (PDEs), leading to increased cyclic nucleotides (cAMP or cGMP) in vascular smooth muscle cells and subsequent relaxation.[13] Some derivatives may also act as angiotensin-converting enzyme (ACE) inhibitors, a key target in blood pressure regulation.[7]

Experimental Protocol: In Vitro Vasorelaxant Activity in Isolated Aortic Rings

This protocol assesses the direct effect of pyridazinone derivatives on vascular smooth muscle tone.

-

Tissue Preparation: The thoracic aorta is dissected from a euthanized rat and cut into rings (2-3 mm).

-

Organ Bath Setup: Aortic rings are mounted in an organ bath containing physiological salt solution, maintained at 37°C, and aerated with carbogen (95% O2, 5% CO2).

-

Contraction Induction: The rings are pre-contracted with a vasoconstrictor agent like phenylephrine or potassium chloride.

-

Compound Addition: Once a stable contraction is achieved, cumulative concentrations of the pyridazinone derivative are added to the organ bath.

-

Data Measurement: The relaxation of the aortic rings is measured isometrically using a force transducer.

-

Data Analysis: The percentage of relaxation is calculated relative to the pre-contracted tone, and the EC50 (half-maximal effective concentration) is determined.[11]

Data Summary: Cardiovascular Activity of Selected Pyridazinone Derivatives

| Compound/Derivative | Biological Activity | Mechanism of Action | Potency (IC50/EC50) | Reference |

| MCI-154 | Cardiotonic | Ca2+ sensitizer | - | |

| Levosimendan | Cardiotonic | Ca2+ sensitizer, PDE-III inhibitor | - | [14][15] |

| Compound 10 | Vasodilator | PDE inhibitor | IC50 = 35.3 µM | [13] |

| Compounds 2e, 2h, 2j | Vasodilator | - | EC50 = 0.1162, 0.07154, 0.02916 µM | |

| Compound 6 | ACE Inhibitor | ACE inhibition | IC50 = 5.78 µg/mL | [7] |

Anti-inflammatory Activity: Targeting Key Inflammatory Pathways

Pyridazinone derivatives have emerged as a promising class of anti-inflammatory agents, often with a reduced risk of the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[5][16]

Mechanism of Action: A primary mechanism of anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[17][18] By inhibiting COX-2, these compounds reduce the production of prostaglandins, key mediators of pain and inflammation.[18] Other mechanisms include the inhibition of phosphodiesterase type 4 (PDE4), which leads to an increase in intracellular cAMP and subsequent suppression of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[17][19] Some derivatives also modulate the activity of N-formyl peptide receptors (FPR), which are involved in leukocyte inflammatory responses.[17]

Diagram: Anti-inflammatory Signaling Pathways Targeted by Pyridazinone Derivatives

Caption: Key anti-inflammatory pathways modulated by pyridazinone derivatives.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This colorimetric assay determines the inhibitory effect of a compound on COX enzymes.[20]

-

Reagent Preparation: Prepare solutions of the test pyridazinone derivative at various concentrations.

-

Assay Plate Setup: In a 96-well plate, add the appropriate buffer, heme, and either COX-1 or COX-2 enzyme to each well.

-

Compound Addition: Add the test compound or a reference inhibitor (e.g., celecoxib for COX-2) to the respective wells.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 minutes).

-

Signal Detection: Stop the reaction and measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader to determine peroxidase activity.

-

Data Analysis: Calculate the percentage of inhibition and the IC50 value for the test compound against each enzyme to determine potency and selectivity.[20]

Anticancer Activity: A Multifaceted Approach to Targeting Tumors

The pyridazinone scaffold is a valuable pharmacophore in the design of novel anticancer agents, with derivatives exhibiting a range of cytotoxic and tumor-inhibiting activities.[2][21][22]

Mechanism of Action: The anticancer effects of pyridazinone derivatives are diverse. Some compounds function as inhibitors of crucial signaling proteins involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a key role in angiogenesis.[21][23] Others have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis and a target for classical chemotherapeutics.[13] Additionally, some pyridazinone derivatives can induce apoptosis (programmed cell death) in cancer cells and cause cell cycle arrest, preventing tumor cell proliferation.[22][23]

Diagram: Experimental Workflow for Anticancer Drug Screening

Caption: A typical workflow for evaluating the anticancer potential of pyridazinone derivatives.

Experimental Protocol: MTT Cell Viability Assay

This is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cells.[20][24]

-

Cell Culture: Seed cancer cells (e.g., HCT116, A549) in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyridazinone derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[24]

Data Summary: Anticancer Activity of Selected Pyridazinone Derivatives

| Compound/Derivative | Cancer Cell Line | Mechanism of Action | Potency (IC50/GI50) | Reference |

| Compound 17a | - | VEGFR-2 Inhibition | - | [21] |

| Compounds 8f, 10l, 17a | Melanoma, NSCLC, Prostate, Colon | - | GI% = 62.21-100.14% | [23] |

| Compound 10l | A549/ATCC | G0-G1 cell cycle arrest | GI50 = 1.66–100 µM | [23] |

| Pyr-1 | HL-60 and 22 other lines | Apoptosis induction | Low µM to nM range | [22] |

| DCPYR | MAC16 | - | - | [25] |

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Pyridazinone derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[26][27][28]

Mechanism of Action: The exact mechanisms of antimicrobial action are still under investigation for many derivatives. However, it is believed that they may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication. The broad spectrum of activity suggests that different derivatives may have distinct molecular targets within microbial cells.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Microorganism Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) or fungus (Candida albicans).

-

Serial Dilution: Perform a serial dilution of the pyridazinone derivative in a suitable growth medium in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Summary: Antimicrobial Activity of Selected Pyridazinone Derivatives

| Compound/Derivative | Target Microorganism | Activity | Potency (MIC) | Reference |

| Compound 10h | Staphylococcus aureus | Antibacterial | 16 µg/mL | [21] |

| Compound 8g | Candida albicans | Antifungal | 16 µg/mL | [21] |

| Compounds 7 and 13 | S. aureus (MRSA), P. aeruginosa, A. baumannii | Antibacterial | 3.74–8.92 µM | [26] |

| Compound 3 | S. aureus (MRSA) | Antibacterial | 4.52 µM | [26] |

Conclusion and Future Perspectives

The pyridazinone scaffold has unequivocally established itself as a cornerstone in the development of novel therapeutic agents. The diverse biological activities, ranging from cardiovascular and anti-inflammatory to anticancer and antimicrobial, highlight the immense potential of this heterocyclic core.[1][3] The ease of chemical modification of the pyridazinone ring allows for the fine-tuning of pharmacological properties, enabling the design of potent and selective drug candidates.[5]

Future research in this field should focus on elucidating the precise molecular targets and mechanisms of action for the most promising derivatives. The integration of computational modeling and in silico screening will be instrumental in rationally designing next-generation pyridazinone compounds with enhanced efficacy and improved safety profiles.[12] Furthermore, exploring the potential of these derivatives in combination therapies, particularly in the context of cancer and infectious diseases, could unlock new therapeutic paradigms. The continued exploration of the chemical space around the pyridazinone nucleus is certain to yield novel drug candidates that will address unmet medical needs.

References

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available from: [Link]

-

Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. Available from: [Link]

-

Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Available from: [Link]

-

Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. MDPI. Available from: [Link]

-

Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science Publishers. Available from: [Link]

-

El-Sayed, N. N. E., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 14(10), 1935-1956. Available from: [Link]

-

Anti-inflammatory activity of pyridazinones: A review. PubMed. Available from: [Link]

-

Synthesis, characterization and antihypertensive activity of pyridazinone derivatives. PubMed. Available from: [Link]

-

Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. PubMed. Available from: [Link]

-

A Review on Pyridazinone Ring Containing Various Cardioactive Agents. Available from: [Link]

-

Study on pyridazinone derivative MCI-154 as a cardiotonic agent. Journal of Scientific and Innovative Research. Available from: [Link]

-

Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. PubMed. Available from: [Link]

-

A Mini Review on Biological Activities of Pyridazinone Derivatives as Antiulcer, Antisecretory, antihistamine and Particularly Against Histamine H3R. Ingenta Connect. Available from: [Link]

-

Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery. PubMed. Available from: [Link]

-

Synthesis and Antihypertensive Activity of Some Novel Pyridazinones. Available from: [Link]

-

Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]

-

Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents. PubMed. Available from: [Link]

-

Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities. PubMed. Available from: [Link]

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available from: [Link]

-

Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. Available from: [Link]

-

An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH. Available from: [Link]

-

Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Publishing. Available from: [Link]

-

Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues. PubMed Central. Available from: [Link]

-

[Antimicrobial activity of new pyridazine derivatives]. PubMed. Available from: [Link]

-

A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. NIH. Available from: [Link]

-

SYNTHESIS, CHARACTERIZATION AND ANTIHYPERTENSIVE ACTIVITY OF PYRIDAZINONE DERIVATIVES. Indo American Journal of Pharmaceutical Research. Available from: [Link]

-

An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. NIH. Available from: [Link]

-

Synthesis, Biological Evaluation, and Pharmacophore Generation of New Pyridazinone Derivatives with Affinity toward α1- and α2-Adrenoceptors. ACS Publications. Available from: [Link]

-

Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PubMed Central. Available from: [Link]

-

Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. Available from: [Link]

-

Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. Available from: [Link]

-

Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. NIH. Available from: [Link]

-

Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. PubMed Central. Available from: [Link]

Sources

- 1. sarpublication.com [sarpublication.com]

- 2. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]

- 5. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jchemrev.com [jchemrev.com]

- 7. Synthesis and Antihypertensive Activity of Some Novel Pyridazinones – Oriental Journal of Chemistry [orientjchem.org]

- 8. jsirjournal.com [jsirjournal.com]

- 9. Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, characterization and antihypertensive activity of pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 16. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. scholarena.com [scholarena.com]

- 26. mdpi.com [mdpi.com]

- 27. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 28. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chameleon Core: An In-depth Technical Guide to the Tautomerism of Pyridazin-3(2H)-one Scaffolds

Foreword: The Dynamic Nature of a Privileged Scaffold

For researchers, scientists, and drug development professionals, the pyridazin-3(2H)-one core is a familiar and highly valued scaffold. Its derivatives have demonstrated a remarkable spectrum of biological activities, finding applications as anticancer, anti-inflammatory, cardiovascular, and antimicrobial agents[1][2]. However, the true potential of this "wonder nucleus" can only be unlocked by understanding its dynamic nature—specifically, its tautomerism. The ability of the pyridazin-3(2H)-one scaffold to exist in different, interconverting isomeric forms has profound implications for its physicochemical properties, and consequently, its therapeutic efficacy and target engagement[3][4]. This guide provides a comprehensive exploration of the tautomerism of pyridazin-3(2H)-one scaffolds, offering both theoretical insights and practical, field-proven methodologies for its characterization and consideration in drug design.

Unveiling the Tautomeric Landscape of Pyridazin-3(2H)-one

Pyridazin-3(2H)-one primarily exists in a tautomeric equilibrium between the lactam (keto) form and the lactim (enol) form, known as pyridazin-3-ol[5][6]. This phenomenon involves the formal migration of a proton, accompanied by a shift in the positions of double bonds within the heterocyclic ring. While other tautomeric forms are theoretically possible, the keto-enol equilibrium is the most significant and widely studied.

Caption: The keto-enol tautomerism of the pyridazin-3(2H)-one scaffold.

In most cases, the keto form of pyridazinones is thermodynamically more stable and, therefore, the predominant species[7]. This stability is often attributed to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond in the enol form. However, the position of this equilibrium is not fixed and can be significantly influenced by a variety of factors.

Factors Influencing the Tautomeric Equilibrium

The delicate balance between the keto and enol forms is dictated by both intramolecular and intermolecular forces. A thorough understanding of these factors is paramount for predicting and controlling the tautomeric behavior of pyridazinone derivatives.

-

Substituent Effects: The electronic nature of substituents on the pyridazinone ring can significantly alter the relative stabilities of the tautomers. Electron-withdrawing groups can influence the acidity of the N-H proton in the keto form and the O-H proton in the enol form, thereby shifting the equilibrium. Conversely, electron-donating groups can also impact the electron density distribution within the ring system, favoring one tautomer over the other.

-

Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent play a crucial role in stabilizing the different tautomers. Polar protic solvents, such as water and alcohols, can form hydrogen bonds with both the keto and enol forms, but may preferentially stabilize the more polar tautomer. A theoretical study using Density Functional Theory (DFT) has shown that protic polar solvents are required to reduce the high activation energy associated with the direct hydrogen transfer from nitrogen to oxygen[8]. In contrast, non-polar, aprotic solvents may favor the less polar tautomer.

-

pH: The ionization state of the pyridazinone scaffold is pH-dependent and can have a dramatic effect on the tautomeric equilibrium. At different pH values, the molecule can exist as a neutral species, a cation, or an anion, each with its own preferred tautomeric form.

-

Temperature: Temperature can influence the tautomeric equilibrium by providing the necessary energy to overcome the activation barrier between the two forms. Variable-temperature NMR studies are often employed to investigate the thermodynamics of the tautomerization process.

Experimental and Computational Characterization of Tautomers

A multi-faceted approach, combining experimental techniques and computational modeling, is essential for a comprehensive understanding of pyridazinone tautomerism.

Spectroscopic Techniques: A Window into Tautomeric Forms

Spectroscopic methods provide invaluable information about the structural features of molecules and are the primary tools for identifying and quantifying tautomers in solution and in the solid state.

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for studying tautomerism in solution[8]. Both ¹H and ¹³C NMR provide distinct signatures for the keto and enol forms.

-

¹H NMR: The chemical shifts of the protons attached to the heterocyclic ring and the mobile proton (N-H vs. O-H) are highly sensitive to the tautomeric form. The N-H proton of the keto form typically appears as a broad singlet at a characteristic downfield chemical shift, while the O-H proton of the enol form will have a different chemical shift and may be broader due to exchange with the solvent.

-

¹³C NMR: The chemical shift of the carbonyl carbon in the keto form is a key diagnostic signal, typically appearing in the range of 160-180 ppm. In the enol form, this carbon becomes an sp²-hybridized carbon attached to a hydroxyl group, resulting in a significant upfield shift.

-

Advanced NMR Techniques: For complex cases, two-dimensional (2D) NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to unambiguously assign the proton and carbon signals and establish the connectivity within each tautomer[9][10].

Protocol 1: Quantitative ¹H NMR Analysis of Tautomeric Ratio

-

Sample Preparation: Dissolve a precisely weighed amount of the pyridazinone derivative in a deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a known concentration. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Instrument Parameters:

-

Acquire a standard 1D ¹H NMR spectrum.

-

Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T₁ is recommended.

-

Use a calibrated 90° pulse.

-

-

Data Processing:

-

Carefully phase and baseline correct the spectrum.

-

Integrate the signals corresponding to a specific proton in each tautomer. Choose well-resolved signals that are unique to each form.

-

-

Calculation of Tautomeric Ratio: The ratio of the integrals of the chosen signals directly corresponds to the molar ratio of the two tautomers in solution.

2.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups and can be used to distinguish between the keto and enol forms, particularly in the solid state[11].

-

Keto Form: The most prominent feature is the strong absorption band corresponding to the C=O stretching vibration, typically observed in the region of 1650-1700 cm⁻¹. The N-H stretching vibration appears as a broader band around 3200-3400 cm⁻¹.

-

Enol Form: The C=O band is absent, and instead, a C=C stretching vibration appears at a lower frequency (around 1600-1650 cm⁻¹). A broad O-H stretching band is also observed in the region of 3200-3600 cm⁻¹.

Protocol 2: FT-IR Analysis of Tautomers

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., chloroform, carbon tetrachloride) in an appropriate cell.

-

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the C=O, N-H, O-H, and C=C stretching vibrations to determine the predominant tautomeric form.

2.1.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, as the two forms often have distinct electronic absorption spectra due to differences in their conjugated systems[12][13]. By measuring the absorbance at different wavelengths and in various solvents, it is possible to determine the tautomeric equilibrium constant.

Protocol 3: UV-Vis Spectrophotometric Determination of Tautomeric Equilibrium

-

Sample Preparation: Prepare a series of solutions of the pyridazinone derivative in different solvents of varying polarity at a known concentration.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range.

-

Data Analysis:

-

Identify the absorption maxima (λ_max) for each tautomer.

-

By applying Beer-Lambert law and assuming the total concentration is the sum of the concentrations of the two tautomers, the equilibrium constant (K_T) can be calculated.

-

X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray diffraction provides unambiguous proof of the tautomeric form present in the solid state by determining the precise three-dimensional arrangement of atoms in the crystal lattice[14][15]. It allows for the direct visualization of the positions of hydrogen atoms, confirming whether the proton is attached to a nitrogen (keto form) or an oxygen (enol form).

Protocol 4: X-ray Crystal Structure Determination

-

Crystal Growth: Grow single crystals of the pyridazinone derivative of suitable size and quality. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using X-ray radiation.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software packages. The positions of all atoms, including hydrogens, are refined to obtain the final structure.

Computational Chemistry: In Silico Insights

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental studies of tautomerism[16]. These methods can be used to:

-

Calculate the relative energies and stabilities of the different tautomers in the gas phase and in solution (using continuum solvation models).

-

Predict the geometric parameters (bond lengths, angles) and spectroscopic properties (NMR chemical shifts, IR vibrational frequencies) of each tautomer, which can aid in the interpretation of experimental data.

-

Investigate the reaction mechanism and calculate the activation energy for the tautomeric interconversion.

Caption: A typical computational workflow for studying pyridazinone tautomerism.

The Biological Significance of Tautomerism in Drug Action

The tautomeric state of a pyridazinone derivative is not merely a chemical curiosity; it is a critical determinant of its biological activity[2][3][7]. The different tautomers of a molecule can exhibit distinct:

-

Pharmacokinetic Properties: Tautomerism can influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties. For instance, the lipophilicity, and therefore the ability to cross cell membranes, can differ significantly between the more polar keto and less polar enol forms.

-

Pharmacodynamic Properties: The three-dimensional shape, hydrogen bonding capabilities, and electrostatic potential of a molecule are all affected by its tautomeric form. These properties are crucial for the specific interactions with biological targets such as enzymes and receptors. A particular tautomer may be the "active" form that binds to the target with high affinity, while the other tautomer may be inactive or have a different biological effect.

Case Study: Pyridazinone Derivatives as Kinase Inhibitors

Many pyridazinone-based anticancer agents function as kinase inhibitors. The ability of these molecules to form specific hydrogen bonds with the amino acid residues in the ATP-binding pocket of the kinase is essential for their inhibitory activity. The tautomeric form of the pyridazinone core can dictate the arrangement of hydrogen bond donors and acceptors, thus determining the binding mode and potency of the inhibitor. Molecular docking studies can be a valuable tool to predict how different tautomers interact with the target protein[16][17][18].

Caption: Differential binding of pyridazinone tautomers to a biological target.

Summary and Future Perspectives

The tautomerism of pyridazin-3(2H)-one scaffolds is a fundamental aspect of their chemistry that has profound implications for their application in drug discovery and development. A comprehensive understanding of the factors that govern the tautomeric equilibrium and the ability to characterize the predominant tautomeric form are essential for the rational design of new therapeutic agents with improved efficacy and pharmacokinetic profiles.

The integrated use of advanced spectroscopic techniques, X-ray crystallography, and computational modeling provides a powerful arsenal for elucidating the tautomeric landscape of pyridazinone derivatives. As our understanding of the intricate relationship between tautomerism and biological activity continues to grow, so too will our ability to harness the full therapeutic potential of this remarkable heterocyclic scaffold. Future research will likely focus on the development of "tautomer-locked" analogues to definitively probe the biological activity of individual tautomers and the application of more advanced computational methods to accurately predict tautomeric preferences in complex biological environments.

References

-

What impact does tautomerism have on drug discovery and development? - PMC - NIH. (n.d.). Retrieved January 10, 2024, from [Link]

-

What impact does tautomerism have on drug discovery and development? - ResearchGate. (n.d.). Retrieved January 10, 2024, from [Link]

-

Full article: What impact does tautomerism have on drug discovery and development?. (n.d.). Retrieved January 10, 2024, from [Link]

-

Biological activities of pyridazinones. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 10, 2024, from [Link]

-

An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - NIH. (n.d.). Retrieved January 10, 2024, from [Link]

-

Molecular docking studies of dihydropyridazin-3(2H)-one derivatives as Antifungal, antibacterial and anti-helmintic agents - Semantic Scholar. (n.d.). Retrieved January 10, 2024, from [Link]

-

An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - NIH. (n.d.). Retrieved January 10, 2024, from [Link]

-

Keto-enol tautomerism of pyridazine-3(2H)one. - ResearchGate. (n.d.). Retrieved January 10, 2024, from [Link]

-

Keto-enol tautomerism of pyridazinones. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 10, 2024, from [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). Retrieved January 10, 2024, from [Link]

-

Synthesis and Biological Evaluation of Pyridazinone Analogues as Potential Cardiac Positron Emission Tomography Tracers | Request PDF - ResearchGate. (n.d.). Retrieved January 10, 2024, from [Link]

-

Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - NIH. (n.d.). Retrieved January 10, 2024, from [Link]

-

Molecular Docking Studies of Dihydropyridazin-3(2H)-one Derivatives as Anticonvulsant Agents - ResearchGate. (n.d.). Retrieved January 10, 2024, from [Link]

-

Novel Pyridazin-3(2 H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity - PubMed. (n.d.). Retrieved January 10, 2024, from [Link]

-

Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - NIH. (n.d.). Retrieved January 10, 2024, from [Link]

-

Synthesis and Evaluation of Anticancer activity of some new 3(2h)-one pyridazinone derivatives by Molecular Docking Studies - ResearchGate. (n.d.). Retrieved January 10, 2024, from [Link]

-

Keto–enol tautomerism | 1151 Publications | 12739 Citations | Top Authors | Related Topics. (n.d.). Retrieved January 10, 2024, from [Link]

-

Keto-enol tautomerism in the development of new drugs - Frontiers. (n.d.). Retrieved January 10, 2024, from [Link]

-

The Use of NMR Spectroscopy to Study Tautomerism - ResearchGate. (n.d.). Retrieved January 10, 2024, from [Link]

-

(PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Retrieved January 10, 2024, from [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Retrieved January 10, 2024, from [Link]

- Synthesis and biological evaluation of certain 3-beta-D-ribofuranosyl-1,2,4-triazolo[4,3-b)pyridazines related to formycin prepared via ring closure of pyridazine precursors - PubMed. (n.d.). Retrieved January 10, 2024, from https://pubmed.ncbi.nlm.nih.gov/2679904/

-

Advanced NMR Techniques and Applications | Spectroscopy Class Notes - Fiveable. (n.d.). Retrieved January 10, 2024, from [Link]

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor - MDPI. (n.d.). Retrieved January 10, 2024, from [Link]

-

Study and comparison of Equilibrium vs. resonance in keto-enol tautomerization in some piroxicam derivatives. (n.d.). Retrieved January 10, 2024, from [Link]

-

Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. (n.d.). Retrieved January 10, 2024, from [Link]

-

Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PubMed Central. (n.d.). Retrieved January 10, 2024, from [Link]

-

Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 10, 2024, from [Link]

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC - NIH. (n.d.). Retrieved January 10, 2024, from [Link]

-

Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC - NIH. (n.d.). Retrieved January 10, 2024, from [Link]

-

Experimental (FT-IR) and theoretical (DFT-IR) studies of keto–enol tautomerism in pyruvic acid - ResearchGate. (n.d.). Retrieved January 10, 2024, from [Link]

-

X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides - MDPI. (n.d.). Retrieved January 10, 2024, from [Link]

-

NMR Spectroscopy for Metabolomics Research - MDPI. (n.d.). Retrieved January 10, 2024, from [Link]

-

Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - ResearchGate. (n.d.). Retrieved January 10, 2024, from [Link]

-

Keto-Enol Tautomerism in Passerini and Ugi Adducts - PMC - NIH. (n.d.). Retrieved January 10, 2024, from [Link]

-

Results for "nmr spectroscopy" | Springer Nature Experiments. (n.d.). Retrieved January 10, 2024, from [Link]

-

Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing). (n.d.). Retrieved January 10, 2024, from [Link]

-

Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC - PubMed Central. (n.d.). Retrieved January 10, 2024, from [Link]

-

Results for "1D NMR Spectroscopy" | Springer Nature Experiments. (n.d.). Retrieved January 10, 2024, from [Link]

-

Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PubMed Central. (n.d.). Retrieved January 10, 2024, from [Link]

-

(PDF) SSNMR spectroscopy and X-ray crystallography of fluorinated indazolinones. (n.d.). Retrieved January 10, 2024, from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. sisgeenco.com.br [sisgeenco.com.br]

- 8. researchgate.net [researchgate.net]

- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 10. fiveable.me [fiveable.me]

- 11. researchgate.net [researchgate.net]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. researchgate.net [researchgate.net]

The Versatile Scaffold: A Technical Guide to the Research Applications of 6-Methoxypyridazin-3-amine Hydrochloride

Abstract

This technical guide provides an in-depth exploration of 6-methoxypyridazin-3-amine hydrochloride (CAS No: 1589503-98-9), a versatile heterocyclic building block with significant potential across various scientific disciplines. For researchers, medicinal chemists, and professionals in drug development, this document elucidates the synthesis, key chemical properties, and diverse applications of this compound. We will delve into its established role in medicinal chemistry, particularly in the development of novel therapeutics and diagnostic agents, and explore its emerging potential in agrochemicals and materials science. This guide is structured to provide not only a comprehensive overview but also actionable experimental protocols and insights into the strategic use of this valuable scaffold.

Introduction: The Pyridazine Core in Modern Research

Heterocyclic compounds form the backbone of a vast array of functional molecules, from life-saving pharmaceuticals to advanced materials. Among these, the pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, has garnered considerable interest due to its unique electronic properties and ability to act as a versatile scaffold in chemical synthesis.[1] The inherent asymmetry and hydrogen bonding capabilities of the pyridazine ring make it a privileged structure in medicinal chemistry, often leading to favorable absorption, distribution, metabolism, and excretion (ADME) profiles in drug candidates.[2]